molecular formula C9H10O3 B1362475 Methyl 2-hydroxy-3-methylbenzoate CAS No. 23287-26-5

Methyl 2-hydroxy-3-methylbenzoate

Cat. No.: B1362475
CAS No.: 23287-26-5
M. Wt: 166.17 g/mol
InChI Key: SUHLUMKZPUMAFP-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-3-methylbenzoate, also known as methyl o-cresotate, is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid and is characterized by the presence of a hydroxyl group and a methyl group on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxy-3-methylbenzoate plays a significant role in biochemical reactions by inhibiting specific enzymes, particularly cyclooxygenase-2 (COX-2). By targeting COX-2, this compound effectively hinders the production of prostaglandins, which are inflammatory molecules . This inhibition is crucial in reducing inflammation and pain, making it a potential candidate for anti-inflammatory drugs.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, this compound reduces the production of prostaglandins, which play a role in cell signaling and inflammation . This reduction can lead to decreased inflammation and pain in cells, making it beneficial for treating inflammatory conditions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX-2 enzymes. By binding to the active site of COX-2, this compound inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory molecules, thereby exerting its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability may be affected by exposure to strong oxidizing agents . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 over extended periods, making it a reliable compound for research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the production of prostaglandins. By inhibiting COX-2, the compound affects the metabolic flux of arachidonic acid, reducing the levels of prostaglandins . This inhibition is crucial in controlling inflammation and pain, making this compound a potential candidate for anti-inflammatory therapies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its inhibitory effects on COX-2 . The distribution of this compound is essential for its therapeutic efficacy and targeting specific tissues affected by inflammation.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum and cytoplasm, where COX-2 enzymes are predominantly found . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is crucial for its inhibitory effects on COX-2 and its overall therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-hydroxy-3-methylbenzoate is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Methyl 2-hydroxy-3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it particularly valuable in medicinal chemistry for the development of anti-inflammatory agents .

Properties

IUPAC Name

methyl 2-hydroxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLUMKZPUMAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066869
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23287-26-5
Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl o-cresotinate
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Record name Methyl 2-hydroxy-3-methylbenzoate
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Benzoic acid, 2-hydroxy-3-methyl-, methyl ester
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Record name Methyl 3-methylsalicylate
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Record name METHYL 3-METHYLSALICYLATE
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Synthesis routes and methods I

Procedure details

Into a 3-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed 2-hydroxy-3-methylbenzoic acid (50 g, 328.63 mmol, 1.00 equiv) and methanol (800 mL). This was followed by the addition of thionyl chloride (20 mL) dropwise with stirring. The resulting solution was stirred overnight at 80° C. The resulting mixture was concentrated under vacuum. The residue was diluted with 1000 mL of ethyl acetate. The resulting mixture was washed with 2×800 mL of NaOH (cold). The resulting mixture was washed with 2×500 mL of water. The mixture was dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 25 g (46%) of methyl 2-hydroxy-3-methylbenzoate as brown oil. 1H NMR (300 MHz, DMSO-d6) δ 2.19 (s, 3H), 3.90 (s, 3H), 6.83-6.88 (m, 1H), 7.41-7.44 (m, 1H), 7.64-7.66 (m, 1H), 10.87 (b, 1H).
Quantity
50 g
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reactant
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20 mL
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800 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Hydroxy-3-methylbenzoic acid (24.9 g, 0.164 mol) was dissolved in methanol (200 mL), then sulfuric acid (1.75 mL, 32.8 mmol) was added thereto, and then the reaction mixture was refluxed for 7 days. After the reaction mixture was poured into saturated aqueous NaHCO3 solution (300 mL), methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (500 mL), then the organic layer was washed with saturated aqueous NaHCO3 solution (200 mL) and saturated brine (100 mL) successively, dried over anhydrous magnesium sulfate, and then the solvent was removed under reduced pressure to give the titled reference compound (23.0 g) as a pale brown oil. (Yield 84%)
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24.9 g
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200 mL
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1.75 mL
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300 mL
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0 (± 1) mol
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Yield
84%

Synthesis routes and methods IV

Procedure details

To a slurry of 3-methylsalicylic acid (200 g) in 600 ml of methanol at −15° is added 65.7 g of concentrated sulfuric acid. The mixture is treated at reflux temperature for 5 days. The reaction mixture is concentrated, and methyl4-butyl ether (500 mL) and water (250 mL) are added. The ether layer is separated, washed with bicarbonate solution and evaporated to dryness to give methyl 3-methylsalicylate an oil.
Quantity
200 g
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65.7 g
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600 mL
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Synthesis routes and methods V

Procedure details

To a solution of 2-hydroxy-3-methylbenzoic acid (18.1 g, 119 mmol) in 70 mL of methanol is added dropwise 3.3 mL of concentrated sulfuric acid. The resulting solution is heated under reflux for 24 hours. Another 7 mL of concentrated sulfuric acid is added and the reaction is heated at 70° C. overnight. The mixture is cooled and a pink layer separated. This layer is dissolved in 200 mL of ethyl acetate and the solution is washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered and concentrated to give an oil which is purified by chromatography on silica gel using a mixture of 30% ethyl acetate and 70% hexane as the eluent. Methyl 2-hydroxy-3-methylbenzoate is obtained as a clear oil.
Quantity
18.1 g
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reactant
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3.3 mL
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70 mL
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7 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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